molecular formula C15H13ClFNO4S B2453545 ((3-Chloro-4-fluorophenyl)sulfonyl)phenylalanine CAS No. 1008956-65-7

((3-Chloro-4-fluorophenyl)sulfonyl)phenylalanine

Cat. No. B2453545
CAS RN: 1008956-65-7
M. Wt: 357.78
InChI Key: NJWNKXRKNANWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((3-Chloro-4-fluorophenyl)sulfonyl)phenylalanine (CFPF) is an amino acid that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of biochemical and physiological studies, as well as in the laboratory setting. CFPF is a derivative of phenylalanine, a common amino acid found in proteins, and is characterized by its unique structure and properties.

Scientific Research Applications

  • Enantioselective Synthesis and Chiral Resolution : The compound has been used in the study of enantioselective synthesis and chiral resolution of pharmaceutical compounds. For instance, Tucker and Chesterson (1988) explored the resolution of a nonsteroidal antiandrogen, which involved the compound as a precursor in its synthesis (Tucker & Chesterson, 1988).

  • Synthesis of Peptide Mimetics : Liu, Dockendorff, and Taylor (2001) demonstrated the synthesis of a protected form of L-4-[sulfono(difluoromethyl)]phenylalanine, a novel non-hydrolyzable phospho- and sulfotyrosine mimetic. This work highlights the compound's relevance in creating peptide mimetics, which are crucial in drug discovery and development (Liu, Dockendorff, & Taylor, 2001).

  • Investigating Protein Synthesis and Enzymatic Activities : Studies have used derivatives of this compound to investigate various enzymatic activities and protein synthesis processes. For example, Wei Li et al. (2018) examined the enzymatic transformation of L-Phenylalanine and its chloro- and fluoro-substituted variants in the synthesis of galanthamine (Wei Li et al., 2018).

  • Biochemical Studies and Inhibitor Design : The compound has been utilized in biochemical studies for understanding enzyme mechanisms and designing inhibitors. For instance, Whitaker and Perez-Villaseñor (1968) examined the reaction of papain with chloromethyl ketones derived from phenylalanine (Whitaker & Perez-Villaseñor, 1968).

  • Chemical Modification and Functional Characterization : It has been used in the chemical modification of proteins and enzymes, as well as in the functional characterization of genetic elements. Gutteridge et al. (2003) explored the structure-activity relationship of certain ligands for the VLA-4 integrin, which included derivatives of phenylalanine (Gutteridge et al., 2003).

  • Pharmaceutical and Antimicrobial Applications : Apostol (2021) presented the design and synthesis of compounds derived from phenylalanine incorporating a 4-[(4-bromophenyl)sulfonyl]phenyl fragment, assessing their cytotoxicity, highlighting the compound's potential in pharmaceutical applications (Apostol, 2021).

  • Positron Emission Tomography (PET) and Imaging Studies : In the context of imaging studies, compounds like 3,4-dihydroxy-6-[18f]-fluoro-L-phenylalanine have been used in PET to study central motor disorders and tumor ecosystems, as demonstrated by Seibyl, Chen, and Silverman (2007) (Seibyl, Chen, & Silverman, 2007).

properties

IUPAC Name

2-[(3-chloro-4-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO4S/c16-12-9-11(6-7-13(12)17)23(21,22)18-14(15(19)20)8-10-4-2-1-3-5-10/h1-7,9,14,18H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWNKXRKNANWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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